molecular formula C4H3Br3O3 B12605248 4,5,6-Tribromo-1,3-dioxan-2-one CAS No. 872584-21-9

4,5,6-Tribromo-1,3-dioxan-2-one

Cat. No.: B12605248
CAS No.: 872584-21-9
M. Wt: 338.78 g/mol
InChI Key: GAXGUKYZSZQHCI-UHFFFAOYSA-N
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Description

4,5,6-Tribromo-1,3-dioxan-2-one is a brominated derivative of the 1,3-dioxan-2-one scaffold, a six-membered cyclic carbonate. The presence of three bromine atoms at positions 4, 5, and 6 introduces significant steric and electronic effects, likely altering its reactivity, stability, and applications compared to non-brominated or less substituted derivatives. Bromine’s high electronegativity and atomic radius may enhance electrophilic reactivity and thermal stability, making it a candidate for specialized polymer synthesis or flame-retardant applications.

Properties

CAS No.

872584-21-9

Molecular Formula

C4H3Br3O3

Molecular Weight

338.78 g/mol

IUPAC Name

4,5,6-tribromo-1,3-dioxan-2-one

InChI

InChI=1S/C4H3Br3O3/c5-1-2(6)9-4(8)10-3(1)7/h1-3H

InChI Key

GAXGUKYZSZQHCI-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(=O)OC1Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Tribromo-1,3-dioxan-2-one typically involves the bromination of 1,3-dioxan-2-one. One common method is the use of tribromoisocyanuric acid as a brominating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The tribromoisocyanuric acid provides a stable source of bromine, which reacts with the 1,3-dioxan-2-one to form the tribromo derivative .

Industrial Production Methods

Industrial production of 4,5,6-Tribromo-1,3-dioxan-2-one may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of by-products such as cyanuric acid can improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Tribromo-1,3-dioxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4,5,6-Tribromo-1,3-dioxan-2-one include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

4,5,6-Tribromo-1,3-dioxan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6-Tribromo-1,3-dioxan-2-one involves its interaction with molecular targets through its bromine atoms and dioxane ring. The bromine atoms can participate in electrophilic reactions, while the dioxane ring can engage in cyclization and other ring-based interactions. These interactions can affect various molecular pathways, although detailed studies are required to fully elucidate the specific mechanisms .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bromine’s bulkiness in 4,5,6-Tribromo-1,3-dioxan-2-one may hinder polymerization (cf. 5,5-diphenyl analog’s low reactivity due to steric shielding ).
  • Electronic Effects : Bromine’s electronegativity could increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic substitutions compared to methyl or phenyl analogs.
  • Thermal Stability : Brominated compounds often exhibit higher thermal stability, making them suitable for flame-retardant materials, unlike 5,5-dimethyl derivatives used in low-temperature processes .

Polymerization Behavior

  • 5,5-Dimethyl-1,3-dioxan-2-one : Exhibits low polymerizability in anionic ring-opening polymerization (ROP) due to reduced ring strain and slow backbiting kinetics .
  • Fluorene-containing analogs: Higher ring strain in spirocyclic derivatives (e.g., monomer 2 in ) enables efficient ROP, contrasting with 5,5-diphenyl-1,3-dioxan-2-one’s poor performance .

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